molecular formula C7H6N4O B101999 4-methyl-5H-pteridin-6-one CAS No. 16041-28-4

4-methyl-5H-pteridin-6-one

Cat. No. B101999
CAS RN: 16041-28-4
M. Wt: 162.15 g/mol
InChI Key: YNFBWEAWNVAYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5H-pteridin-6-one, also known as 6-methylpterin, is a heterocyclic organic compound that belongs to the pterin family. It is a yellow crystalline powder that is soluble in water and organic solvents. This compound has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of 4-methyl-5H-pteridin-6-one is not well understood. However, it is believed that this compound can interact with various biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.

Biochemical And Physiological Effects

4-methyl-5H-pteridin-6-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as xanthine oxidase and nitric oxide synthase. It has also been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

The advantages of using 4-methyl-5H-pteridin-6-one in lab experiments include its fluorescent properties, which make it a useful tool for studying protein and nucleic acid interactions. Additionally, its unique chemical structure makes it a versatile precursor for the synthesis of other pterin derivatives. However, one limitation of using this compound is its low solubility in some solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 4-methyl-5H-pteridin-6-one. One area of interest is the development of new fluorescent probes based on this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in drug discovery. Finally, the synthesis of new derivatives of 4-methyl-5H-pteridin-6-one could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 4-methyl-5H-pteridin-6-one can be achieved through various methods. One of the most commonly used methods is the reaction of 2-amino-4-methylpyrimidine with formic acid and acetic anhydride. This reaction yields 4-methyl-5H-pteridin-6-one as the main product.

Scientific Research Applications

4-methyl-5H-pteridin-6-one has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. It has also been used as a substrate for enzymatic reactions. Furthermore, it has been used as a precursor in the synthesis of other pterin derivatives.

properties

CAS RN

16041-28-4

Product Name

4-methyl-5H-pteridin-6-one

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

4-methyl-5H-pteridin-6-one

InChI

InChI=1S/C7H6N4O/c1-4-6-7(10-3-9-4)8-2-5(12)11-6/h2-3H,1H3,(H,11,12)

InChI Key

YNFBWEAWNVAYFG-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=N1)N=CC(=O)N2

Canonical SMILES

CC1=C2C(=NC=N1)N=CC(=O)N2

synonyms

4-Methyl-6(5H)-pteridinone

Origin of Product

United States

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